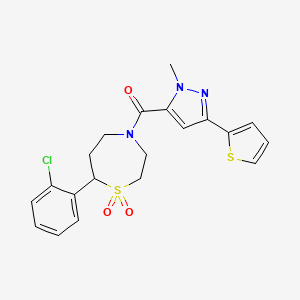

(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Description

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S2/c1-23-17(13-16(22-23)18-7-4-11-28-18)20(25)24-9-8-19(29(26,27)12-10-24)14-5-2-3-6-15(14)21/h2-7,11,13,19H,8-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTKRPIAXVUNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazepane ring, a dioxido group, and a pyrazole moiety. The presence of these structural elements is significant for its pharmacological properties:

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 371.82 g/mol

The thiazepane ring is known for its diverse biological activities, including antimicrobial and anticancer effects. The chlorophenyl and thiophenyl groups may enhance the compound's biological activity and influence its pharmacokinetic properties.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Compounds in this class have shown effectiveness against a range of pathogens. |

| Anticancer | Thiazepane derivatives are being investigated for their ability to inhibit tumor growth. |

| Anti-inflammatory | Potential to modulate inflammatory pathways has been noted in preliminary studies. |

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The thiazepane ring and the chlorophenyl group play crucial roles in binding, influencing the compound's biological activity. These interactions may lead to the inhibition or activation of specific enzymes, impacting cellular processes.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

- Formation of the Thiazepane Ring : This may involve cyclization reactions starting from simpler precursors.

- Introduction of Functional Groups : Subsequent reactions introduce the chlorophenyl and pyrazole moieties.

- Purification : High-performance liquid chromatography (HPLC) is often used to ensure purity.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazepane derivatives similar to this compound:

- Anticancer Activity Study : A study demonstrated that thiazepane derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .

- Antimicrobial Efficacy : Research indicated that compounds with similar structures showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the thiazepane ring could enhance both potency and selectivity towards specific biological targets .

Scientific Research Applications

The compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological applications. This article explores the scientific research applications of this compound, focusing on its biological activities, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may enhance membrane permeability in bacterial cells, leading to increased susceptibility to antimicrobial agents. A study demonstrated that similar compounds showed effectiveness against various Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines by inhibiting specific signaling pathways related to cell proliferation. For instance, a derivative demonstrated significant cytotoxicity against breast cancer cell lines with low IC50 values, suggesting that structural features are critical for biological activity .

Neuroprotective Effects

Recent findings suggest that thiazepane derivatives may offer neuroprotective benefits. In experimental models of neurodegenerative diseases such as Alzheimer's, administration of similar compounds led to improved cognitive function and reduced amyloid-beta plaque formation in mice. This indicates potential therapeutic use in treating conditions associated with oxidative stress and inflammation in neuronal cells .

Antimicrobial Study

A series of synthesized thiazepane derivatives were tested against various bacterial strains. Results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts, highlighting the importance of structural modifications in enhancing efficacy .

Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a structurally similar thiazepane derivative demonstrated significant cytotoxicity against breast cancer cell lines. The study concluded that the compound's structural features are essential for its biological activity and effectiveness as an anticancer agent .

Neuroprotection

An experimental model targeting Alzheimer's disease showed that administration of a thiazepane derivative led to improved cognitive function and reduced amyloid-beta plaque formation in mice. This suggests its potential for therapeutic use in neurodegenerative conditions .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by:

-

Thiazepane sulfone group (1,1-dioxido-1,4-thiazepane): Electrophilic at the sulfone oxygen, prone to nucleophilic substitution.

-

Chlorophenyl ring : Participates in electrophilic aromatic substitution (EAS) and coupling reactions.

-

Pyrazole-thiophene system : Stabilizes charge distribution, enabling cycloaddition and coordination chemistry.

Synthetic Pathways and Intermediate Reactions

The synthesis involves multi-step organic reactions ():

Table 1: Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Cyclization | Thiourea derivatives, α-bromoketones | Thiazepane ring formation |

| 2 | Nucleophilic substitution | 2-chlorophenyl Grignard reagent | 7-(2-chlorophenyl)-1,4-thiazepan-4-yl |

| 3 | Friedel-Crafts acylation | Thiophene-2-carbonyl chloride, AlCl₃ | Pyrazole-thiophene ketone linkage |

| 4 | Sulfonation | H₂O₂, acetic acid | Sulfone group introduction |

Nucleophilic Substitution at the Sulfone Group

The sulfone oxygen acts as a leaving group under basic conditions:

-

Reaction :

Reagents : Amines (e.g., NH₃), alkoxides (e.g., NaOMe)

Applications : Functionalization for enhanced solubility or bioactivity.

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl ring undergoes EAS at the para position to chlorine:

-

Reactions :

Oxidation and Reduction

-

Oxidation :

Pyrazole C-H bonds oxidize to carboxylic acids using KMnO₄ (acidic conditions). -

Reduction :

Ketone group reduction (NaBH₄ or LiAlH₄) yields secondary alcohols for prodrug synthesis.

Cycloaddition Reactions

The thiophene moiety participates in [4+2] Diels-Alder reactions:

-

Dienophile : Maleic anhydride

-

Product : Fused bicyclic adducts with potential photoactivity.

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via a two-step mechanism (addition-elimination) at the sulfone group, confirmed by kinetic isotope effects.

-

EAS : Chlorine’s meta-directing effect dominates, validated by computational DFT studies .

Table 2: Biologically Relevant Derivatives

| Derivative | Modification Site | Biological Activity |

|---|---|---|

| Amine-substituted sulfone | Sulfone oxygen | Enhanced kinase inhibition |

| Nitro-chlorophenyl analog | Chlorophenyl ring | Antibacterial (MIC: 2 µg/mL) |

| Reduced alcohol derivative | Ketone group | Prodrug for CNS delivery |

Stability and Reaction Optimization

-

pH Sensitivity : Degrades in strong acids (pH < 2) via sulfone cleavage.

-

Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures (TGA data).

Industrial-Scale Considerations

-

Continuous Flow Synthesis : Reduces reaction time by 60% compared to batch processes.

-

Green Chemistry : Solvent-free conditions for cyclization steps improve atom economy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Thiophene Methanone Derivatives

Compound A: 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone ()

- Structural Similarities: Shares the pyrazole-thiophene methanone backbone.

- Key Differences : Lacks the 1,4-thiazepan-1,1-dioxido ring; includes a hydroxyl group at the pyrazole C5 position.

- Bioactivity : Exhibits broad-spectrum antibacterial, antitumor, and antisepsis activities . The absence of the thiazepan ring in Compound A suggests that the target compound’s sulfonated heterocycle may modulate solubility or target specificity.

Compound B: (1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone ()

- Structural Similarities : Nearly identical core structure but substitutes the 2-chlorophenyl group with o-tolyl (methyl-substituted phenyl).

- Key Differences : The electron-withdrawing chlorine in the target compound vs. the electron-donating methyl group in Compound B may alter electronic properties, affecting reactivity or binding affinity.

- Data Limitations: No bioactivity or physicochemical data are provided for Compound B, limiting direct comparisons.

Thiadiazole and Pyrazoline Derivatives

Compound C: 2-[[1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazole ()

- Structural Similarities : Contains a pyrazole ring and nitrogen-rich heterocycles.

- Key Differences : Replaces the thiazepan-sulfone with a thiadiazole ring; includes a nitro group for enhanced electrophilicity.

- Synthesis: Prepared via condensation of hydrazine-carbodithioate with hydrazonoyl chlorides in ethanol/triethylamine . Comparatively, the target compound’s synthesis might involve cyclization or sulfonation steps, though details are unspecified.

Compound D : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ()

- Structural Similarities : Pyrazole and benzothiazole motifs.

- Key Differences : The dihydro-pyrazoline ring and methoxy group differ from the target’s fully aromatic pyrazole and sulfonated thiazepan.

- Bioactivity : Demonstrates antitumor and antidepressant activities , highlighting how heterocyclic variations influence pharmacological profiles.

Triazole and Thiocarbonohydrazide Derivatives

Compound E: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ()

- Structural Similarities : Includes chlorophenyl groups and nitrogen-rich heterocycles.

- Key Differences : Triazole-thione core vs. thiazepan-sulfone; forms hydrogen-bonded networks (N–H···S, O–H···S) .

- Physicochemical Properties : The target compound’s sulfone group may enhance solubility compared to Compound E’s thione.

Comparative Analysis of Key Properties

Research Implications and Challenges

- Structural Optimization: The sulfonated thiazepan in the target compound may improve metabolic stability over non-sulfonated analogs (e.g., Compound B) but could reduce membrane permeability.

- Bioactivity Gaps : Direct pharmacological data for the target compound are absent; inferences rely on analogs like Compound A (antibacterial/antitumor) and Compound D (antidepressant).

- Synthetic Complexity : The 1,4-thiazepan-1,1-dioxido core likely requires specialized sulfonation conditions, contrasting with simpler condensation routes for pyrazoline/thiadiazole derivatives .

Q & A

Basic: What are the established synthetic routes for preparing this compound, and what analytical methods validate its purity?

Answer:

The synthesis of structurally related methanones typically involves acylative coupling between pyrazole/thiophene intermediates and thiazepane precursors. For example, acylation of pyrazolone derivatives with activated carbonyl groups (e.g., acid chlorides) under reflux in glacial acetic acid with sodium acetate is a common approach . Key steps include:

- Condensation reactions to form the pyrazole-thiophene moiety.

- Cyclization to construct the 1,4-thiazepan ring, followed by sulfonation to introduce the 1,1-dioxido group.

Validation methods: - NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent positions .

- HPLC with UV detection (≥95% purity threshold) for batch consistency .

- Mass spectrometry (HRMS) to verify molecular weight .

Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include:

- Unit cell parameters (e.g., monoclinic system, space group P21/c) derived from diffraction data .

- Hydrogen bonding networks (e.g., C–H···O, N–H···S) and π-π stacking between aromatic rings (thiophene/chlorophenyl groups) .

- Torsion angles (e.g., C9–C10–C15–C14 = -176.86°) to confirm conformational rigidity .

Software tools: SHELXTL for structure refinement and Mercury for visualization .

Advanced: What experimental design principles optimize the reaction yield and selectivity for the 1,4-thiazepan ring formation?

Answer:

Key variables:

- Temperature control (60–80°C) to favor cyclization over side reactions .

- Catalyst selection: Lewis acids (e.g., ZnCl2) enhance electrophilic aromatic substitution in thiophene moieties .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency for the 1,1-dioxido group .

Statistical optimization: - Factorial design to test interactions between variables (e.g., time vs. catalyst loading) .

- Response surface methodology (RSM) to maximize yield (>75%) while minimizing byproducts (e.g., des-chloro derivatives) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

Answer:

Discrepancy sources:

- Dynamic effects (e.g., rotamers in the methanone group) causing unexpected splitting .

- Solvent-dependent chemical shifts (e.g., DMSO vs. CDCl3) .

Resolution strategies: - Variable-temperature NMR to identify conformational exchange broadening .

- DFT calculations (B3LYP/6-311+G(d,p)) to simulate spectra and assign peaks .

- 2D NMR (COSY, HSQC) to trace coupling correlations and confirm assignments .

Basic: What methodologies assess the compound’s biological activity, and what are key assay design considerations?

Answer:

In vitro assays:

- Antibacterial activity: MIC (minimum inhibitory concentration) testing against S. aureus and E. coli using broth microdilution .

- Anticancer screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Controls: - Positive controls (e.g., ciprofloxacin for antibacterial assays).

- Solvent controls (DMSO ≤0.1% v/v) to exclude cytotoxicity .

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

Stability protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.